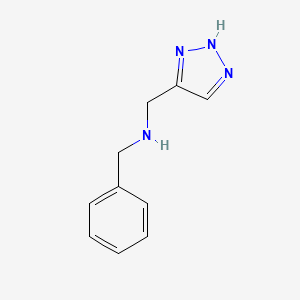
Benzyl(1H-1,2,3-triazol-5-ylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(1H-1,2,3-triazol-5-ylmethyl)amine: is a compound that features a benzyl group attached to a 1H-1,2,3-triazole ring, which is further connected to a methylamine group. This compound is known for its versatility in various chemical reactions and its applications in different fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl(1H-1,2,3-triazol-5-ylmethyl)amine can be synthesized through a click reaction between tripropargylamine and benzyl azide . This reaction is typically carried out in the presence of a copper catalyst, which facilitates the formation of the triazole ring. The reaction conditions often involve using an aqueous or organic solvent, and the reaction is usually performed at room temperature .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as the laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzyl(1H-1,2,3-triazol-5-ylmethyl)amine can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Substituted triazole derivatives.
Applications De Recherche Scientifique
Chemistry: Benzyl(1H-1,2,3-triazol-5-ylmethyl)amine is used as a ligand in coordination chemistry, particularly in stabilizing copper(I) ions in catalytic reactions .
Biology and Medicine: The compound has shown potential in biological applications, including as a stabilizing agent for enzymes and proteins. It is also being explored for its potential use in drug delivery systems and as a building block for designing bioactive molecules .
Industry: In the industrial sector, this compound is used in the synthesis of various polymers and materials. Its ability to stabilize metal ions makes it valuable in the production of metal-organic frameworks and other advanced materials .
Mécanisme D'action
Benzyl(1H-1,2,3-triazol-5-ylmethyl)amine exerts its effects primarily through its ability to stabilize copper(I) ions. The triazole ring acts as a ligand, forming a stable complex with copper(I) ions, which prevents their disproportionation and oxidation . This stabilization enhances the catalytic activity of copper(I) in various chemical reactions, including click chemistry .
Comparaison Avec Des Composés Similaires
Tris(benzyltriazolylmethyl)amine: This compound also features a triazole ring and is used as a ligand in coordination chemistry.
Substituted (1-benzyl-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone: Known for its cytotoxic activity and potential use in cancer therapy.
5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole: Exhibits antimycobacterial activity and is being explored for its potential in treating tuberculosis.
Uniqueness: Benzyl(1H-1,2,3-triazol-5-ylmethyl)amine is unique due to its specific structure, which allows it to stabilize copper(I) ions effectively. This property makes it particularly valuable in catalytic applications and distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C10H12N4 |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
1-phenyl-N-(2H-triazol-4-ylmethyl)methanamine |
InChI |
InChI=1S/C10H12N4/c1-2-4-9(5-3-1)6-11-7-10-8-12-14-13-10/h1-5,8,11H,6-7H2,(H,12,13,14) |
Clé InChI |
XCKLTJZKOQETJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCC2=NNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




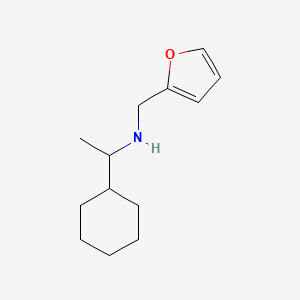


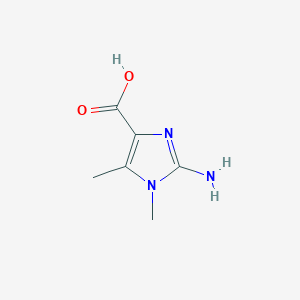
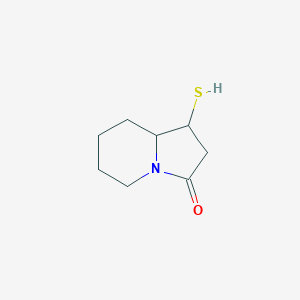
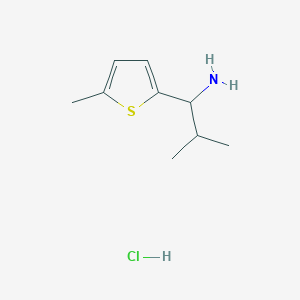
![5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B13240640.png)
![4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine](/img/structure/B13240646.png)
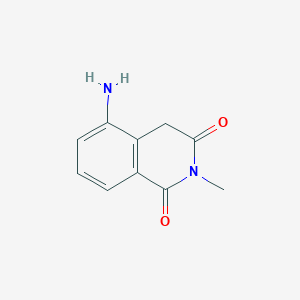

![[2-(3-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13240664.png)
![([1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine](/img/structure/B13240665.png)
